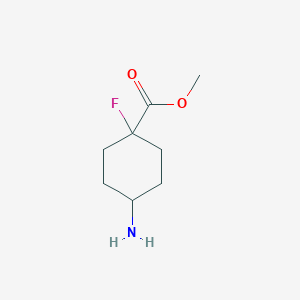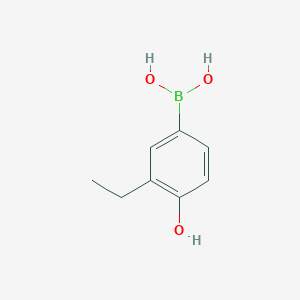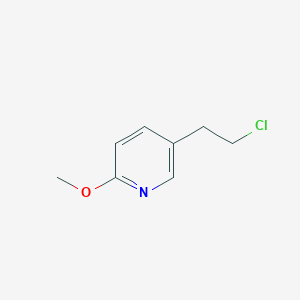
2-Amino-7-methyl-3H-purin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-methyl-3H-purin-8(7H)-one is a purine derivative that plays a significant role in various biochemical processes. This compound is structurally related to adenine and guanine, which are fundamental components of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions and biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-3H-purin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, recrystallization, and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-3H-purin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Amino-7-methyl-3H-purin-8(7H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-3H-purin-8(7H)-one involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical processes such as DNA replication and repair. The compound’s structure allows it to bind to specific sites on enzymes and nucleic acids, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Adenine: A fundamental component of nucleic acids, involved in various biological processes.
Guanine: Another key nucleic acid component, with roles in genetic coding and cellular signaling.
2,6-Diaminopurine: A related compound with similar chemical properties and applications.
Uniqueness
2-Amino-7-methyl-3H-purin-8(7H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This methyl group can affect the compound’s binding affinity to enzymes and nucleic acids, making it distinct from other purine derivatives.
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-7-methyl-9H-purin-8-one |
InChI |
InChI=1S/C6H7N5O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H3,7,8,9,10,12) |
InChI Key |
RWHOCEBLZYUILA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)

![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)





![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
![5-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11917204.png)



